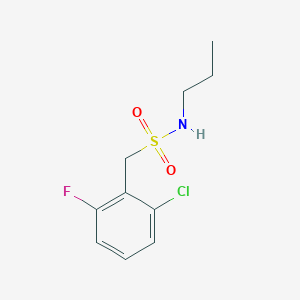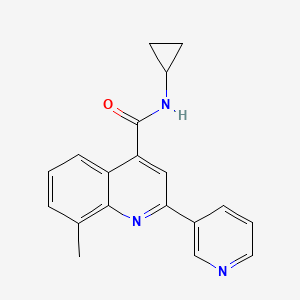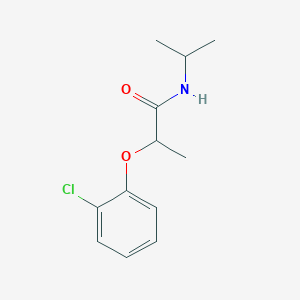![molecular formula C14H7ClF3IN2O3 B4636297 2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4636297.png)
2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide
Overview
Description
2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, iodo, trifluoromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach includes the nitration of a suitable benzene derivative, followed by halogenation and amide formation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The halogen atoms (chloro and iodo) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the halogens.
Scientific Research Applications
2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-bromo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide
- 2-chloro-N-[4-iodo-2-(difluoromethyl)phenyl]-4-nitrobenzamide
- 2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-3-nitrobenzamide
Uniqueness
2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide is unique due to the presence of both iodo and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3IN2O3/c15-11-6-8(21(23)24)2-3-9(11)13(22)20-12-4-1-7(19)5-10(12)14(16,17)18/h1-6H,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSTIDWNXWBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[({4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4636221.png)
methanone](/img/structure/B4636224.png)
methanone](/img/structure/B4636229.png)
![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-methyl-N-phenylacetamide](/img/structure/B4636231.png)


![(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4636257.png)

![5-[2-(benzyloxy)benzylidene]-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B4636275.png)
![N-(4-phenylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide](/img/structure/B4636281.png)
![1-(4-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4636282.png)
![1-(4-METHOXYPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE](/img/structure/B4636289.png)
![N-(2-{[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4636291.png)

